Cas no 1178687-41-6 (6-(Isobutylamino)pyridazine-3-carboxylic Acid)

6-(Isobutylamino)pyridazine-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 6-(Isobutylamino)pyridazine-3-carboxylic Acid
- CS-0335134
- SY028801
- DB-253477
- 1178687-41-6
- AKOS010006325
- 6-(Isobutylamino)pyridazine-3-carboxylicAcid
- MFCD12152628
- 6-(2-methylpropylamino)pyridazine-3-carboxylic acid
- 6-(Isobutylimino)-1,6-dihydropyridazine-3-carboxylic acid
- AC3093
- 6-[(2-methylpropyl)amino]pyridazine-3-carboxylic acid
-
- MDL: MFCD12152628
- インチ: InChI=1S/C9H13N3O2/c1-6(2)5-10-8-4-3-7(9(13)14)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)(H,13,14)
- InChIKey: OQJNDYYEARMXBO-UHFFFAOYSA-N
- ほほえんだ: CC(C)CN=C1C=CC(=NN1)C(=O)O
計算された属性
- せいみつぶんしりょう: 195.100776666Da
- どういたいしつりょう: 195.100776666Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-(Isobutylamino)pyridazine-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM324432-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$310 | 2021-08-18 | |
eNovation Chemicals LLC | D528188-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | D528188-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$990 | 2025-02-18 | |
Alichem | A029189798-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM324432-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$324 | 2023-03-07 | |
Ambeed | A318006-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95+% | 1g |
$327.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405804-1g |
6-(Isobutylimino)-1,6-dihydropyridazine-3-carboxylic acid |
1178687-41-6 | 95+% | 1g |
¥5028.00 | 2024-08-09 | |
eNovation Chemicals LLC | D528188-1g |
6-(Isobutylamino)pyridazine-3-carboxylic Acid |
1178687-41-6 | 95% | 1g |
$990 | 2025-02-28 | |
Apollo Scientific | OR470968-1g |
6-(Isobutylamino)pyridazine-3-carboxylic acid |
1178687-41-6 | 1g |
£490.00 | 2023-09-01 |
6-(Isobutylamino)pyridazine-3-carboxylic Acid 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
6-(Isobutylamino)pyridazine-3-carboxylic Acidに関する追加情報
Introduction to 6-(Isobutylamino)pyridazine-3-carboxylic Acid (CAS No. 1178687-41-6)
6-(Isobutylamino)pyridazine-3-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 1178687-41-6, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The compound features a pyridazine core substituted with an isobutylamino group at the 6-position and a carboxylic acid functional group at the 3-position, which together contribute to its reactivity and versatility.
The pyridazine ring, a six-membered aromatic nitrogen-containing heterocycle, is known for its stability and ability to interact with biological targets. The presence of the isobutylamino moiety enhances the compound's solubility and binding affinity, making it a promising candidate for medicinal chemistry applications. Additionally, the carboxylic acid group provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in 6-(Isobutylamino)pyridazine-3-carboxylic Acid due to its potential role in developing novel therapeutic agents. Researchers have explored its pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory treatments. The compound's ability to modulate enzyme activity and interact with biological pathways has been investigated in several preclinical studies. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases.
The synthesis of 6-(Isobutylamino)pyridazine-3-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include the formation of the pyridazine core followed by nucleophilic substitution to introduce the isobutylamino group. The final step involves carboxylation at the 3-position, often achieved through oxidation or carboxylation reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
One of the most compelling aspects of 6-(Isobutylamino)pyridazine-3-carboxylic Acid is its potential as a building block for more complex molecules. Medicinal chemists have utilized this compound to design libraries of derivatives for high-throughput screening (HTS). These derivatives have shown promise in targeting specific disease pathways, including cancer and neurodegenerative disorders. The flexibility offered by the isobutylamino and carboxylic acid groups allows for the creation of molecules with optimized pharmacokinetic profiles.
Recent advancements in computational chemistry have further enhanced the study of 6-(Isobutylamino)pyridazine-3-carboxylic Acid. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets, reducing the need for extensive experimental trials. These computational methods have helped researchers identify promising lead compounds more efficiently, accelerating the drug discovery process.
The chemical properties of 6-(Isobutylamino)pyridazine-3-carboxylic Acid also make it valuable in material science applications. Its ability to form coordination complexes with metal ions has been explored for developing catalysts and sensors. Additionally, the compound's aromatic nature lends itself to applications in organic electronics, where pyridazine-based materials are being investigated for their electron transport properties.
In conclusion, 6-(Isobutylamino)pyridazine-3-carboxylic Acid (CAS No. 1178687-41-6) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an attractive candidate for further research and development. As scientific understanding continues to evolve, new applications for this compound are likely to emerge, reinforcing its importance in modern chemistry.
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